

Elucidating the Structure of (S)-(-)-4-Amino-2-hydroxybutyric Acid: A Technical Guide

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Compound of Interest

Compound Name: (S)-(-)-4-Amino-2-hydroxybutyric acid

Cat. No.: B113492

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For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-4-Amino-2-hydroxybutyric acid is a chiral molecule of significant interest in neuroscience and pharmaceutical development. As an analog of the inhibitory neurotransmitter γ -aminobutyric acid (GABA), its precise three-dimensional structure is critical to understanding its biological activity and for its application as a building block in the synthesis of novel therapeutics. This technical guide provides an in-depth overview of the analytical techniques and experimental protocols employed in the comprehensive structure elucidation of this compound.

Spectroscopic Characterization

Spectroscopic methods are fundamental to determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and stereochemistry of a molecule. For **(S)-(-)-4-Amino-2-hydroxybutyric acid**, both ^1H and ^{13}C NMR are employed.

Experimental Protocol: NMR Sample Preparation and Analysis

A standard protocol for preparing an amino acid sample for NMR analysis is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-(-)-4-Amino-2-hydroxybutyric acid** in 0.6-0.8 mL of a suitable deuterated solvent, such as deuterium oxide (D_2O). Ensure the sample is fully dissolved.
- Filtration: Filter the solution through a glass wool or cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in peak assignments.

1H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1	dd	1H	H-2
~3.0	t	2H	H-4
~1.9	m	2H	H-3

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

^{13}C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ) ppm	Assignment
~178	C-1 (Carboxyl)
~68	C-2 (CH-OH)
~40	C-4 (CH ₂ -NH ₂)
~35	C-3 (CH ₂)

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

- Sample Preparation: Place a small amount of the solid **(S)-(-)-4-Amino-2-hydroxybutyric acid** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum over a range of 4000-400 cm^{-1} .
- Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

FTIR Spectral Data

The IR spectrum of **(S)-(-)-4-Amino-2-hydroxybutyric acid** shows characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3600	Broad	O-H stretch (hydroxyl and carboxylic acid)
2800-3200	Broad	N-H stretch (primary amine)
~2950	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid)
~1600	Medium	N-H bend (primary amine)
~1400	Medium	O-H bend (carboxylic acid)
~1050	Strong	C-O stretch (hydroxyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.

Mass Spectrometry Data

The mass spectrum of **(S)-(-)-4-Amino-2-hydroxybutyric acid** will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

m/z	Proposed Fragment
119	$[M]^+$ (Molecular Ion)
101	$[M - H_2O]^+$
74	$[M - COOH]^+$
44	$[CH_2=NH_2]^+$

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** High-quality single crystals of **(S)-(-)-4-Amino-2-hydroxybutyric acid** are grown, typically by slow evaporation of a suitable solvent.
- **Crystal Mounting:** A suitable crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a beam of X-rays, and the diffraction pattern is collected as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Crystallographic Data (CCDC 788877)

The crystal structure of a derivative of **(S)-(-)-4-Amino-2-hydroxybutyric acid** has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 788877. This data provides the precise atomic coordinates and allows for the unambiguous determination of the absolute stereochemistry.

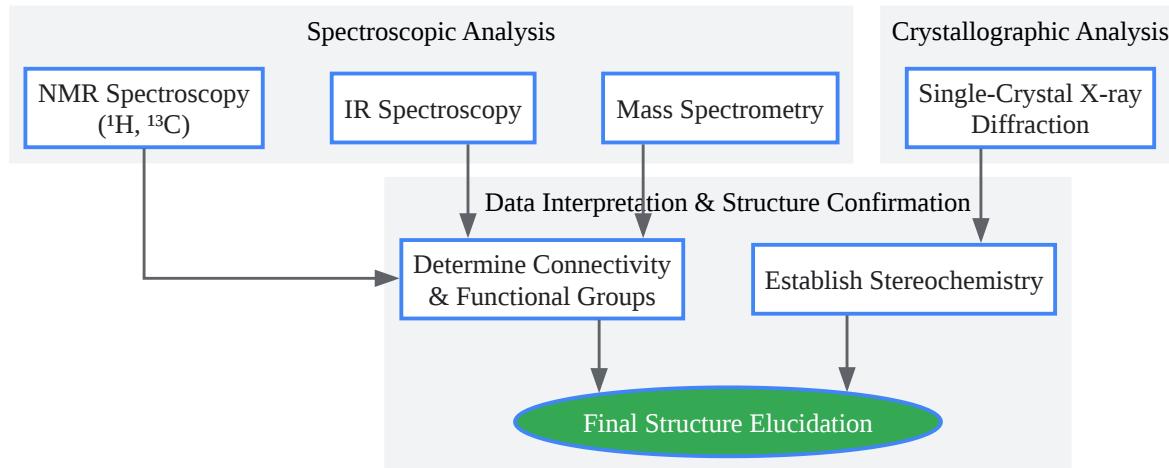
Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	5.32
b (Å)	9.87
c (Å)	10.12
α (°)	90
β (°)	90
γ (°)	90

Note: The listed crystallographic parameters are for a representative structure and may vary slightly for the pure compound.

Biological Context: Interaction with GABAB Receptors

(S)-(-)-4-Amino-2-hydroxybutyric acid is known to be an analog of GABA and is thought to exert its effects through interaction with GABA receptors, particularly the GABAB receptor, which is a G-protein coupled receptor (GPCR).

Logical Workflow for Structure Elucidation

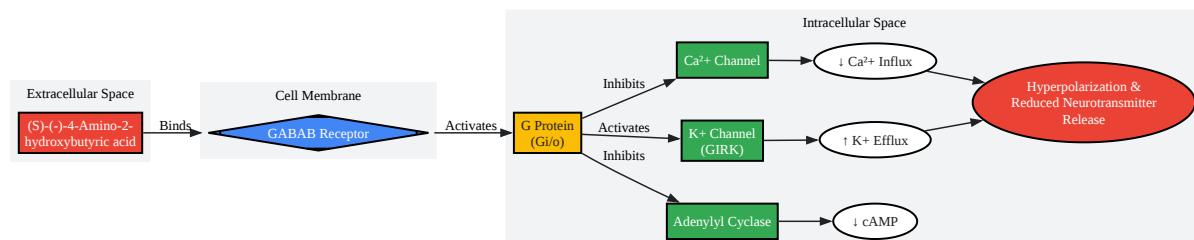


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Caption: Workflow for the structural elucidation of **(S)-(-)-4-Amino-2-hydroxybutyric acid**.

Signaling Pathway of GABAB Receptor Activation

The binding of an agonist like **(S)-(-)-4-Amino-2-hydroxybutyric acid** to the GABAB receptor initiates a signaling cascade that leads to neuronal inhibition.

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Caption: Simplified GABA B receptor signaling pathway activated by an agonist.

Conclusion

The comprehensive structural elucidation of **(S)-(-)-4-Amino-2-hydroxybutyric acid** is achieved through the synergistic application of spectroscopic and crystallographic techniques. NMR, IR, and MS provide crucial information on the molecule's connectivity, functional groups, and mass, while single-crystal X-ray diffraction offers an unambiguous determination of its three-dimensional structure and absolute stereochemistry. This detailed structural knowledge is paramount for understanding its interaction with biological targets like the GABAB receptor and for the rational design of new therapeutic agents.

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